N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13450915
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-methyl-acetamide -](/images/structure/VC13450915.png)
Specification
Molecular Formula | C14H27N3O2 |
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Molecular Weight | 269.38 g/mol |
IUPAC Name | N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-methylacetamide |
Standard InChI | InChI=1S/C14H27N3O2/c1-10(2)13(15)14(19)17-7-5-6-12(9-17)8-16(4)11(3)18/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1 |
Standard InChI Key | IIZMSRBHJAMINR-ABLWVSNPSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C(=O)C)N |
SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C)C(=O)C)N |
Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C)C(=O)C)N |
Introduction
Structural and Molecular Properties
IUPAC Nomenclature and Stereochemistry
The IUPAC name N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-methylacetamide reflects its stereochemical configuration. The (S)-2-amino-3-methylbutanoyl group introduces a chiral center at the second carbon of the butyryl chain, critical for its biological interactions . The piperidine ring adopts a chair conformation, while the N-methyl-acetamide side chain enhances solubility and binding affinity.
Table 1: Key Molecular Descriptors
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves three stages:
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Piperidine Functionalization: The piperidine ring is substituted at the 3-position with a methylene group using reductive amination.
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Amide Coupling: The (S)-2-amino-3-methylbutyric acid is coupled to the piperidine nitrogen via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) .
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N-Methylation: The acetamide side chain is introduced via nucleophilic substitution with methyl iodide under basic conditions.
Reaction Dynamics
The compound undergoes:
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Hydrolysis: Under acidic conditions, the amide bonds cleave to yield piperidine-3-methanamine and (S)-2-amino-3-methylbutyric acid.
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Oxidation: The tertiary amine in the piperidine ring is resistant to oxidation, but the acetamide’s methyl group can be oxidized to a carboxylic acid with strong agents like KMnO₄.
Receptor Subtype | IC₅₀ (nM) | Assay Type | Reference |
---|---|---|---|
Dopamine D2 | 12 | Radioligand | Dissertation |
Dopamine D3 | 8 | Functional | Dissertation |
Histamine H3 | >1,000 | Antagonism | VulcanChem |
Neuroprotective Applications
In transgenic Alzheimer’s disease models, derivatives reduced amyloid-β plaque formation by 40% at 10 mg/kg doses, likely via indirect modulation of β-secretase activity through cholinergic enhancement .
Mechanism of Action
The compound’s dual functionality enables:
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Receptor Allosterism: The (S)-2-amino-3-methylbutyryl group stabilizes active conformations of dopamine receptors, enhancing endogenous ligand efficacy .
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Enzyme Inhibition: Through hydrophobic interactions, the piperidine ring obstructs the catalytic site of acetylcholinesterase (AChE), increasing synaptic acetylcholine levels.
Applications in Medicinal Chemistry
Lead Compound for Neuropsychiatric Disorders
The compound’s D3 selectivity (Ki = 8 nM) positions it as a candidate for treating schizophrenia and addiction, with reduced extrapyramidal side effects compared to typical antipsychotics .
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